molecular formula C9H9IO2 B2878934 [(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol CAS No. 2166106-58-5

[(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol

Cat. No.: B2878934
CAS No.: 2166106-58-5
M. Wt: 276.073
InChI Key: NACAIYWNYMDRQT-RKDXNWHRSA-N
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Description

[(2R,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol is an epoxide derivative featuring a hydroxymethyl group and a 2-iodophenyl substituent on an oxirane ring. Its stereochemistry (2R,3S) is critical for its reactivity, biological activity, and physicochemical properties. The iodine atom at the 2-position of the phenyl ring introduces significant steric bulk and polarizability, distinguishing it from other aryl-substituted epoxides.

Properties

IUPAC Name

[(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACAIYWNYMDRQT-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H]2[C@H](O2)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2-iodophenylacetic acid with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of phenyl-substituted oxirane.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

[(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol involves its interaction with molecular targets through the oxirane ring and iodophenyl group. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The iodophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Stereochemistry Key Properties Synthesis Method Applications/Notes Evidence ID
[(2R,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol 2-iodophenyl (2R,3S) High steric bulk, polarizable iodine, likely moderate solubility in polar solvents Presumed Sharpless/titanium-mediated epoxidation Potential pharmacological or synthetic intermediate N/A
[(2R,3R)-3-(4-Bromophenyl)oxiran-2-yl]methanol 4-bromophenyl (2R,3R) Lower steric hindrance than iodine; hydrolyzes to triols under acidic conditions Sharpless epoxidation Used in stereochemical studies via optical rotation ([α]D^20 ±44) and hydrolysis .
[(2R,3S)-3-(Thiophen-2-yl)oxiran-2-yl]methanol Thiophen-2-yl (2R,3S) Enhanced π-electron density from thiophene; synthesized as green oil (90% yield) One-pot synthesis from aldehydes and alcohols Demonstrates versatility in heterocyclic epoxide synthesis .
[(2R,3S)-3-((Trityloxy)methyl)oxiran-2-yl]methanol Trityl-protected hydroxymethyl (2R,3S) Trityl group enhances stability; Sharpless epoxidation yields high enantiomeric excess (ee) Sharpless epoxidation of allylic alcohols Key substrate in Mitsunobu reactions for heterocycle synthesis .
[(2S,3S)-3-(7-Bromo-3-methoxynaphthalen-2-yl)oxiran-2-yl]methanol Bromonaphthyl-methoxy (2S,3S) Extended aromatic system increases lipophilicity Titanium-mediated stereoselective epoxidation Intermediate in bedaquiline analog synthesis .
[rac-1-[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole (Epoxiconazole) Chloro-/fluorophenyl + triazole (2R,3S) Broad-spectrum fungicide; commercial agrochemical Multi-step synthesis with triazole incorporation Highlighted for pesticidal activity .

Substituent Effects

  • Iodine vs. Halogens (Br, Cl, F): The iodine atom in the target compound increases steric hindrance and polarizability compared to smaller halogens (e.g., Br, Cl). This may slow hydrolysis kinetics but enhance binding in hydrophobic pockets .

Stereochemical Influence

  • The (2R,3S) configuration is critical for enantioselective reactivity. For example, Sharpless epoxidation produces high ee values in trityl-protected analogs , while incorrect stereochemistry in hydrolysis studies leads to distinct triol products .

Physicochemical and Spectral Data

  • NMR Shifts: The 2-iodophenyl group would deshield adjacent protons, producing distinct $ ^1H $-NMR signals compared to bromo or nitro analogs (δ 7.5–8.2 for aryl protons in ).
  • Optical Rotation: Enantiomers of nitro-substituted epoxides show [α]D^20 ±44–46 , suggesting the iodine analog may exhibit stronger optical activity due to its larger substituent.

Biological Activity

The compound [(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol is a member of the epoxide family, characterized by its epoxide functional group and a substituted aromatic ring. Epoxides are known for their reactivity and biological significance, often serving as intermediates in the synthesis of various pharmaceuticals and bioactive compounds. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an oxirane ring connected to a 2-iodophenyl group. Its stereochemistry is crucial for its biological activity, influencing interaction with biological targets.

2. Enzyme Interaction

Epoxide compounds often interact with enzymes such as soluble epoxide hydrolase (sEH), which plays a role in metabolizing epoxides into less reactive diols. This enzymatic conversion can influence various physiological processes, including inflammation and blood pressure regulation . Although specific data for this compound is scarce, its structural similarity to known substrates suggests it may also be a substrate for sEH.

3. Antimicrobial Properties

The antimicrobial potential of epoxide compounds has been documented, with some exhibiting activity against bacterial pathogens. The presence of halogen substituents like iodine can enhance the reactivity and biological activity of these compounds . While direct studies on this compound are not available, related compounds have demonstrated significant antibacterial effects.

Case Study: Antibacterial Activity of Related Epoxides
In a study evaluating various epoxide derivatives, certain compounds showed promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the presence of electron-withdrawing groups enhanced antibacterial potency .

The biological activities associated with this compound can be attributed to several mechanisms:

  • Cytotoxicity : Induction of apoptosis in cancer cells through activation of intrinsic pathways.
  • Enzymatic Modulation : Interaction with enzymes like sEH may alter metabolic pathways related to inflammation.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function through reactive electrophilic species generated from the epoxide.

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